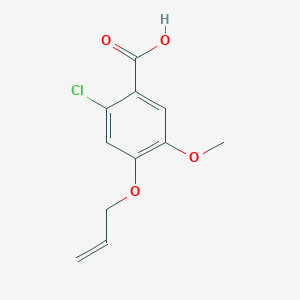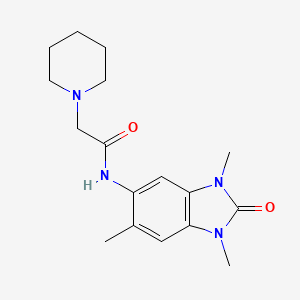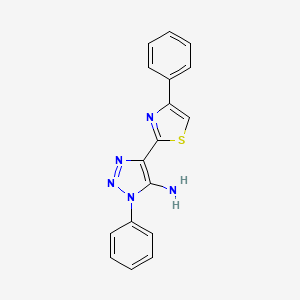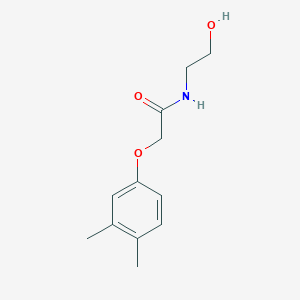
4-(allyloxy)-2-chloro-5-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(allyloxy)-2-chloro-5-methoxybenzoic acid, also known as AMCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. AMCA is a derivative of benzoic acid and has a molecular formula of C11H11ClO4.
作用機序
4-(allyloxy)-2-chloro-5-methoxybenzoic acid is known to bind to proteins and enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This binding can cause a change in the conformation of the protein or enzyme, leading to a change in its activity or function.
Biochemical and Physiological Effects:
4-(allyloxy)-2-chloro-5-methoxybenzoic acid has been shown to have a range of biochemical and physiological effects, including inhibition of enzymes such as acetylcholinesterase and carbonic anhydrase, as well as modulation of the activity of ion channels and receptors. Additionally, 4-(allyloxy)-2-chloro-5-methoxybenzoic acid has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One advantage of using 4-(allyloxy)-2-chloro-5-methoxybenzoic acid in lab experiments is its high sensitivity and selectivity for binding to proteins and enzymes. Additionally, 4-(allyloxy)-2-chloro-5-methoxybenzoic acid is relatively easy to synthesize and can be modified to suit different experimental needs. However, one limitation of using 4-(allyloxy)-2-chloro-5-methoxybenzoic acid is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 4-(allyloxy)-2-chloro-5-methoxybenzoic acid. One area of interest is the development of new fluorescent probes based on 4-(allyloxy)-2-chloro-5-methoxybenzoic acid for studying protein-ligand interactions. Another area of interest is the use of 4-(allyloxy)-2-chloro-5-methoxybenzoic acid as a tool for studying the transport of drugs across cell membranes. Additionally, further research is needed to determine the full range of biochemical and physiological effects of 4-(allyloxy)-2-chloro-5-methoxybenzoic acid and its potential applications in medicine and biotechnology.
In conclusion, 4-(allyloxy)-2-chloro-5-methoxybenzoic acid is a promising compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 4-(allyloxy)-2-chloro-5-methoxybenzoic acid in various fields of study.
合成法
4-(allyloxy)-2-chloro-5-methoxybenzoic acid can be synthesized through a multi-step process starting from 4-hydroxybenzoic acid. The first step involves the conversion of 4-hydroxybenzoic acid to 4-chloro-2-hydroxybenzoic acid through the reaction with thionyl chloride. The second step involves the reaction of 4-chloro-2-hydroxybenzoic acid with allyl alcohol in the presence of a base to obtain 4-(allyloxy)-2-chloro-5-hydroxybenzoic acid. The final step involves the methylation of 4-(allyloxy)-2-chloro-5-hydroxybenzoic acid with dimethyl sulfate to obtain 4-(allyloxy)-2-chloro-5-methoxybenzoic acid.
科学的研究の応用
4-(allyloxy)-2-chloro-5-methoxybenzoic acid has been used in various scientific research applications, including as a fluorescent probe for studying protein-ligand interactions, as a molecular probe for studying the activity of enzymes, and as a tool for studying the transport of drugs across cell membranes.
特性
IUPAC Name |
2-chloro-5-methoxy-4-prop-2-enoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-3-4-16-10-6-8(12)7(11(13)14)5-9(10)15-2/h3,5-6H,1,4H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVYINNGHWWNTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)Cl)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methoxy-4-prop-2-enoxybenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide}](/img/structure/B5236841.png)
![2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B5236848.png)
![N-({4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5236860.png)
![N,N-diethyl-1-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5236863.png)
![4-({1-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5236877.png)
![4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5236882.png)
![3-[(2-bromo-4-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5236893.png)
![5'-(4-chlorophenyl)-3'-(3-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5236901.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5236905.png)


![6-(4-fluorobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5236929.png)
![N-[2-(4-methylphenyl)-1-(1-naphthylamino)-2-oxoethyl]-2-furamide](/img/structure/B5236936.png)